BI-4924
説明
特性
CAS番号 |
2244452-09-1 |
|---|---|
分子式 |
C21H20Cl2N2O6S |
分子量 |
499.359 |
IUPAC名 |
2-{4-[(1S)-1-[(4,5-Dichloro-1,6-dimethyl-1H-indol-2-yl)formamido]-2-hydroxyethyl]benzenesulfonyl}acetic acid |
InChI |
InChI=1S/C21H20Cl2N2O6S/c1-11-7-16-14(20(23)19(11)22)8-17(25(16)2)21(29)24-15(9-26)12-3-5-13(6-4-12)32(30,31)10-18(27)28/h3-8,15,26H,9-10H2,1-2H3,(H,24,29)(H,27,28)/t15-/m1/s1 |
InChIキー |
CJEJFFCPVBZSIE-OAHLLOKOSA-N |
SMILES |
O=C(O)CS(=O)(C1=CC=C([C@H](NC(C(N2C)=CC3=C2C=C(C)C(Cl)=C3Cl)=O)CO)C=C1)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BI-4924; BI 4924; BI4924; |
製品の起源 |
United States |
Foundational & Exploratory
Technical Deep Dive: The BI-4916 / BI-4924 System for PHGDH Inhibition
Executive Summary
This technical guide delineates the functional mechanism and experimental application of the BI-4916 / BI-4924 chemical probe system. Developed by Boehringer Ingelheim, this pair represents a sophisticated "prodrug/active" strategy designed to target Phosphoglycerate Dehydrogenase (PHGDH) , the rate-limiting enzyme of the de novo serine synthesis pathway (SSP).
The Core Distinction:
-
BI-4924 (The Warhead): A highly potent, selective, but cell-impermeable carboxylic acid inhibitor of PHGDH.
-
BI-4916 (The Trojan Horse): The ethyl ester prodrug of BI-4924.[1][2] It is cell-permeable and hydrolyzes intracellularly to release the active BI-4924.[2]
Part 1: Chemical Biology & Mechanism of Action
The Permeability Paradox
Early efforts to target PHGDH yielded compounds with high biochemical potency but poor cellular activity. The carboxylic acid moiety required for binding to the PHGDH active site (mimicking the substrate 3-phosphoglycerate) carries a negative charge at physiological pH, preventing passive diffusion across the cell membrane.
To overcome this, BI-4916 was engineered as an ester prodrug.[3] Once inside the cell, ubiquitous esterases cleave the ethyl ester, releasing BI-4924 . The free acid (BI-4924) is then "trapped" inside the cell due to its charge, leading to intracellular accumulation concentrations often exceeding those of the external media.
Target Specificity: PHGDH
PHGDH catalyzes the oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP) , utilizing NAD+ as a cofactor.[2][3][4]
-
Binding Mode: BI-4924 acts as a NAD+-competitive inhibitor .[5][6] It occupies the cofactor binding pocket, preventing the hydride transfer necessary for the oxidation step.
-
Selectivity: Despite targeting the NAD+ pocket (conserved across dehydrogenases), BI-4924 displays >50-fold selectivity against a panel of functionally related dehydrogenases (e.g., LDH, MDH).
Visualization: The Prodrug Activation Workflow
The following diagram illustrates the "Intracellular Trapping" mechanism that researchers must understand to interpret cellular data correctly.
Caption: Figure 1. The intracellular trapping mechanism.[2][3][5][6][7] BI-4916 crosses the membrane and is cleaved by esterases to BI-4924, which binds PHGDH.
Part 2: Experimental Protocols
Compound Handling & Storage[8]
-
Solubility: Both compounds are soluble in DMSO. Prepare 10 mM stock solutions.
-
Storage: Store stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Stability Warning: BI-4916 is an ester.[2] Do not store diluted compound in aqueous media or plasma-containing media for extended periods (>24h) prior to addition to cells, as extracellular hydrolysis will generate the impermeable BI-4924, leading to false negatives.
Protocol: 13C-Glucose Flux Analysis (The Gold Standard)
To validate PHGDH inhibition, one must measure the cessation of de novo serine production from glucose.
Materials:
-
Cell line of interest (e.g., MDA-MB-468, PHGDH-high).
-
Tracer: [U-13C6]-Glucose.
-
LC-MS grade solvents (Methanol/Water).
Step-by-Step Workflow:
-
Seeding: Plate cells in 6-well plates (approx. 300k cells/well). Allow attachment overnight.
-
Pre-treatment: Replace media with standard DMEM containing BI-4916 (Titration: 1 µM – 20 µM). Incubate for 2–4 hours to allow intracellular accumulation and hydrolysis.
-
Labeling: Wash cells 2x with PBS. Add DMEM lacking glucose and serine, supplemented with 10% dialyzed FBS and [U-13C6]-Glucose (10-25 mM). Re-add BI-4916 at the same concentration.
-
Incubation: Incubate for 24 hours.
-
Extraction:
-
Wash cells rapidly with ice-cold saline.
-
Add 500 µL ice-cold 80% Methanol/Water.
-
Scrape cells and transfer to tubes. Freeze-thaw 3x (liquid nitrogen / 37°C bath) to lyse.
-
Centrifuge (15,000 x g, 10 min, 4°C) to clear debris.
-
-
Analysis: Analyze supernatant via LC-MS/MS focusing on Serine isotopologues.
-
M+0 Serine: Imported from media/recycling (unlabeled).
-
M+3 Serine: Synthesized de novo from 13C-Glucose.
-
-
Interpretation: Effective PHGDH inhibition will drastically reduce the M+3 / Total Serine ratio compared to DMSO control.
Protocol: Proliferation Assay (Serine Dependency)
PHGDH inhibition is only cytotoxic in cells that are dependent on de novo synthesis or in serine-depleted conditions.
-
Media Prep: Prepare DMEM lacking Serine/Glycine. Supplement with 10% Dialyzed FBS (standard FBS contains serine).
-
Seeding: Seed cells at low density (2-3k/well) in 96-well plates.
-
Treatment:
-
Condition A: Serine-replete media + BI-4916 (Dose response).
-
Condition B: Serine-free media + BI-4916 (Dose response).
-
-
Readout: Measure viability at 72–96 hours (CellTiter-Glo or similar).
-
Expected Result: BI-4916 should show a significant shift in IC50 (more potent) in Condition B (Serine-free) compared to Condition A.
Part 3: Data Summary & Interpretation
Quantitative Profile
The table below summarizes the critical pharmacological parameters for the system.
| Parameter | BI-4924 (Active Acid) | BI-4916 (Prodrug Ester) | BI-5583 (Neg.[1][2] Control) |
| Primary Utility | Biochemical Assays (Cell-free) | Cellular Assays | Specificity Control |
| PHGDH IC50 (Biochemical) | 3 nM | ~170 nM (due to hydrolysis) | > 50,000 nM |
| Cellular IC50 (Proliferation) | > 50 µM (Impermeable) | ~2.0 µM (MDA-MB-468) | Inactive |
| Mechanism | NAD+ Competitive | Prodrug | N/A |
| Solubility | High (DMSO) | High (DMSO) | High (DMSO) |
Pathway Visualization
Understanding the metabolic bottleneck created by BI-4916/4924.
Caption: Figure 2. The Serine Synthesis Pathway (SSP). BI-4924 inhibits the first committed step mediated by PHGDH.[1][2]
References
-
Weinstabl, H., et al. (2019). Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis.[5][6][7] Journal of Medicinal Chemistry, 62(17), 7976–7997.[8]
-
[3]
-
-
Boehringer Ingelheim opnMe. PHGDH Inhibitor BI-4916 & BI-4924 Profile.[2][5]
-
[2]
-
-
Mullarky, E., et al. (2016). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers.[4] Proceedings of the National Academy of Sciences, 113(7), 1778-1783.
Sources
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificarchives.com [scientificarchives.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to On-Target Validation: The Critical Role of the Negative Control BI-5583 for the PHGDH Inhibitor BI-4924
Abstract
In the pursuit of selective pharmacological tools to dissect complex biological systems, the validation of a chemical probe's on-target effects is paramount. This guide provides an in-depth technical analysis of BI-4924, a potent and selective inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), and the indispensable role of its structurally related but biologically inactive counterpart, BI-5583, as a negative control. We will explore the biochemical principles underpinning their use, present detailed experimental protocols for their application in both biochemical and cellular contexts, and illustrate the logic of on-target validation. This document is intended for researchers, scientists, and drug development professionals who utilize chemical probes to ensure the generation of robust, interpretable, and reproducible data.
Introduction: The Imperative of the Negative Control
A fundamental challenge in chemical biology is ensuring that an observed biological effect of a small molecule is a direct consequence of its interaction with the intended target, rather than a result of off-target activities or compound-specific artifacts. A potent and selective chemical probe is only as reliable as the controls used to validate its mechanism of action. The gold standard for this validation is the use of a closely related, but inactive, analog—a negative control.
This guide focuses on the chemical probe pair BI-4924 and BI-5583, designed by Boehringer Ingelheim to investigate the function of 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which converts the glycolytic intermediate 3-phosphoglycerate into 3-phosphohydroxypyruvate.[1][2] This pathway is a critical node in cellular metabolism, and its upregulation has been identified as a key dependency in certain cancers, such as triple-negative breast cancer and melanoma, making PHGDH a compelling therapeutic target.[1][2] BI-4924 is a potent, NADH/NAD+-competitive inhibitor of PHGDH, while BI-5583 serves as its crucial negative control.[1][2] By using these two molecules in parallel, researchers can confidently attribute the observed biological outcomes to the specific inhibition of PHGDH.
The Serine Biosynthesis Pathway and PHGDH
The de novo serine biosynthesis pathway is a critical branch of glycolysis. PHGDH catalyzes the first committed step, the NAD+-dependent oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[1][2] Serine is not only a component of proteins but also a precursor for a multitude of essential biomolecules, including nucleotides, lipids, and the universal methyl donor S-adenosylmethionine (SAM). In rapidly proliferating cells, particularly cancer cells, the demand for these building blocks is immense, often leading to a dependency on this pathway.
Caption: The role of PHGDH in the serine biosynthesis pathway and its inhibition by BI-4924.
The Chemical Probe Pair: BI-4924 and BI-5583
The power of the BI-4924/BI-5583 toolset lies in their differential activity despite their structural similarity. BI-4924 is a highly potent inhibitor of PHGDH, whereas BI-5583 is designed to be inactive, allowing it to control for any potential off-target or non-specific effects of the chemical scaffold.
3.1 Mechanism of Action
BI-4924 acts as a competitive inhibitor with respect to the cofactor NAD+/NADH.[3][4][5] It binds to the cofactor binding site of PHGDH, preventing the catalytic cycle and halting the production of 3-phosphohydroxypyruvate. This direct, competitive inhibition is a key feature that allows for robust biochemical and cellular assays.
3.2 Comparative Activity Profile
The stark difference in activity between BI-4924 and BI-5583 is the cornerstone of their utility. The following table summarizes their key performance metrics, demonstrating the high potency of BI-4924 and the profound lack of activity of BI-5583 against the primary target, PHGDH.
| Parameter | BI-4924 (Active Probe) | BI-5583 (Negative Control) | Fold Difference | Reference |
| PHGDH Enzymatic IC₅₀ | 3 nM | Not Determined (Inactive) | >10,000x (est.) | [1][2] |
| PHGDH Binding (SPR, Kᴰ) | 26 nM | 28,400 nM | ~1,092x | [1][2] |
| Cellular ¹³C-Serine IC₅₀ | 2,200 nM | Not Determined (Inactive) | >100x (est.) | [1][2] |
| Molecular Weight (Da) | 499.4 | 372.8 | N/A | [1][2] |
Data sourced from Boehringer Ingelheim's opnMe portal.[1][2]
The >1,000-fold difference in binding affinity measured by Surface Plasmon Resonance (SPR) provides unequivocal evidence of the differential target engagement between the two compounds.[1][2] This disparity is the critical feature that enables robust experimental design.
Experimental Design: Validating On-Target Effects
The core principle of using this probe pair is to run parallel experiments. Any phenotype or biochemical change observed with BI-4924 but not with an equimolar concentration of BI-5583 can be confidently attributed to the inhibition of PHGDH.
Caption: Experimental workflow for validating on-target effects using BI-4924 and BI-5583.
Protocols for Application
5.1 Protocol: In Vitro Biochemical Assay for PHGDH Inhibition
This protocol describes a representative enzyme kinetics assay to confirm the direct inhibition of recombinant PHGDH.
Objective: To measure the IC₅₀ of BI-4924 and confirm the inactivity of BI-5583 against purified PHGDH.
Materials:
-
Recombinant human PHGDH enzyme
-
Assay Buffer: 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT
-
Substrate: 3-Phosphoglycerate (3-PG)
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+)
-
Detection Reagent: Diaphorase and Resazurin
-
BI-4924 and BI-5583, dissolved in 100% DMSO
-
384-well assay plates (black, flat-bottom)
Methodology:
-
Compound Preparation: Prepare a serial dilution series of BI-4924 (e.g., from 10 µM to 0.1 nM) and a high-concentration point for BI-5583 (e.g., 10 µM) in 100% DMSO.
-
Enzyme & Substrate Mix: Prepare a master mix containing Assay Buffer, PHGDH enzyme (final concentration ~5 nM), 3-PG (at its Kₘ concentration, e.g., 50 µM), and NAD+ (at its Kₘ concentration, e.g., 250 µM).
-
Dispensing: Add 25 µL of the Enzyme/Substrate Mix to each well of the 384-well plate.
-
Compound Addition: Add 100 nL of the serially diluted compounds, vehicle (DMSO), and the BI-5583 control to the respective wells using an acoustic dispenser or manual nanoliter-pipettor. This creates a final DMSO concentration of ≤0.5%.
-
Incubation: Mix the plate gently and incubate for 30 minutes at room temperature to allow compound binding.
-
Detection: Prepare a detection mix containing Diaphorase and Resazurin in Assay Buffer. Add 5 µL to each well. The diaphorase will use the NADH generated by PHGDH to convert non-fluorescent Resazurin to fluorescent Resorufin.
-
Readout: Incubate for 15-30 minutes and read the fluorescence (Excitation: 540 nm, Emission: 590 nm) on a plate reader.
-
Data Analysis: Normalize the data to high (vehicle) and low (no enzyme) controls. Plot the percent inhibition against the log concentration of BI-4924 and fit to a four-parameter logistic equation to determine the IC₅₀. Compare the inhibition by BI-4924 to that of BI-5583.
Expected Outcome: BI-4924 will show a potent, dose-dependent inhibition of PHGDH activity with a low nanomolar IC₅₀. BI-5583, at a high concentration (10 µM), will show no significant inhibition compared to the vehicle control.
5.2 Protocol: Cellular Assay for Serine Biosynthesis Inhibition
This protocol uses stable isotope tracing to directly measure the inhibition of the serine biosynthesis pathway in cells. For cellular experiments, it is recommended to use BI-4916 , a cell-permeable ester prodrug that is rapidly hydrolyzed to the active inhibitor BI-4924 inside the cell.[1][6]
Objective: To demonstrate that BI-4916 (pro-drug of BI-4924) blocks de novo serine synthesis from glucose in a PHGDH-dependent manner, while BI-5583 has no effect.
Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Cell culture medium (e.g., DMEM), dialyzed FBS
-
[U-¹³C]-Glucose
-
BI-4916 and BI-5583, dissolved in 100% DMSO
-
6-well cell culture plates
-
LC-MS/MS system for metabolite analysis
Methodology:
-
Cell Seeding: Seed MDA-MB-468 cells in 6-well plates and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Pre-treat cells for 4 hours with vehicle (DMSO), a dose-range of BI-4916 (e.g., 10 µM, 1 µM, 100 nM), and a high concentration of BI-5583 (10 µM).
-
Isotope Labeling: Change the medium to fresh medium containing [U-¹³C]-Glucose, along with the respective compounds.
-
Incubation: Incubate the cells for 24-48 hours.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold saline.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and collect the cell lysate/methanol mixture.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and debris.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis: Analyze the extracted metabolites using an LC-MS/MS method optimized for amino acid detection. Specifically, monitor the mass isotopologues of serine. The incorporation of ¹³C atoms from glucose into serine will result in a mass shift (Serine M+1, M+2, M+3).
-
Data Analysis: Calculate the fraction of the serine pool that is labeled with ¹³C in each condition. Normalize the results to the vehicle-treated control.
Expected Outcome: Vehicle-treated cells will show a significant fraction of ¹³C-labeled serine. Cells treated with BI-4916 will exhibit a dose-dependent decrease in the fraction of labeled serine, indicating a blockage of the pathway. Cells treated with BI-5583 will show a ¹³C-serine fraction similar to the vehicle control, confirming the effect is on-target.
Conclusion
The rigorous validation of chemical probe activity is a prerequisite for high-quality, reproducible science. The BI-4924 inhibitor and its corresponding negative control, BI-5583, represent a best-in-class toolset for interrogating the biology of PHGDH and the serine biosynthesis pathway. By demonstrating a potent, on-target effect with BI-4924 that is absent with the inactive analog BI-5583, researchers can de-risk their findings from confounding off-target effects. The principled application of this chemical probe pair, as outlined in this guide, will enable the confident elucidation of the roles of PHGDH in health and disease.
References
-
PHGDH Inhibitor | BI-4924. Boehringer Ingelheim opnMe Portal. [Link]
-
PHGDH Inhibitor I BI-4924 (PDF Datasheet). Boehringer Ingelheim opnMe Portal. [Link]
-
Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor. Martin, L.J., et al. Journal of Medicinal Chemistry. [Link]
-
Identification and Development of BRD9 Chemical Probes. MDPI. [Link]
-
BRD9 (BD1) Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer. International Journal of Biological Sciences. [Link]
-
BRD9 (BD1) Inhibitor Screening Assay Kit. Amsbio. [Link]
-
Identification of novel PHGDH inhibitors based on computational investigation. Frontiers in Chemistry. [Link]
-
Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma. eLife. [Link]
-
PHGDH Inhibitor | BI-4916. Boehringer Ingelheim opnMe Portal. [Link]
-
Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis. Weinstabl H, et al. Journal of Medicinal Chemistry. [Link]
Sources
Methodological & Application
Western blot protocol for PHGDH expression after BI-4924
Topic: Western Blot Protocol for Evaluating PHGDH Protein Expression Following Treatment with the Selective Inhibitor BI-4924
Audience: Researchers, scientists, and drug development professionals.
Abstract
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a metabolic route frequently upregulated in various cancers to support rapid proliferation and maintain redox homeostasis.[1][2] The small molecule BI-4924 is a potent and selective NADH/NAD+-competitive inhibitor of PHGDH enzymatic activity, effectively disrupting this pathway.[3][4][5] While BI-4924 directly targets PHGDH function, its effect on the total cellular expression level of the PHGDH protein is a critical question for understanding potential cellular feedback mechanisms or off-target effects. This application note provides a comprehensive, field-tested protocol for the analysis of PHGDH protein expression in cultured cells treated with BI-4924 using Western blotting. The guide covers experimental design, from cell culture and inhibitor treatment to detailed, step-by-step procedures for protein extraction, quantification, immunodetection, and data analysis, ensuring a robust and reproducible workflow.
Introduction and Scientific Background
The Role of PHGDH in Cancer Metabolism
3-Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, committed step of the serine biosynthesis pathway (SSP), converting the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[6][7] This pathway is crucial for producing L-serine, which serves as a vital precursor for the synthesis of proteins, nucleotides, and lipids.[8] Furthermore, the SSP contributes to cellular redox balance through the production of NADPH and glutathione.[7] In many malignancies, including melanoma and triple-negative breast cancer, the PHGDH gene is amplified, leading to protein overexpression and an increased flux through the serine biosynthesis pathway to meet the high anabolic demands of proliferating tumor cells.[2][8] This metabolic reprogramming makes PHGDH a compelling therapeutic target.
BI-4924: A Selective PHGDH Inhibitor
BI-4924 is a highly potent small molecule inhibitor that competitively binds to the NAD+ cofactor pocket of PHGDH, blocking its enzymatic activity with a reported IC50 of 3 nM.[3][4] By inhibiting PHGDH, BI-4924 disrupts the de novo synthesis of serine.[3][5] For cellular-based assays, the use of its ester prodrug, BI-4916 , is recommended. BI-4916 exhibits enhanced cell permeability and is intracellularly cleaved to release the active inhibitor, BI-4924, leading to its enrichment within the cell.[2][5][9] This protocol is designed to assess whether inhibiting the function of PHGDH with BI-4924 also leads to a change in the total cellular amount of the PHGDH protein.
Principle of the Method: Western Blotting
Western blotting is an immunological technique used to detect and quantify a specific protein within a complex mixture, such as a cell lysate. The workflow involves four key stages:
-
Separation: Proteins are denatured and separated by mass using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel onto a solid support membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with a primary antibody that specifically binds to the target protein (PHGDH). A secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase, HRP), is then used to bind to the primary antibody.
-
Visualization: An enzyme substrate is added that reacts with the HRP-conjugated secondary antibody to produce a detectable signal (e.g., chemiluminescence), which can be captured and quantified.[10][11]
Experimental Design and Workflow
A successful experiment requires careful planning and the inclusion of appropriate controls. The overall workflow is outlined below.
Sources
- 1. PHGDH at the crossroads: metabolic plasticity, metastatic paradoxes, and therapeutic reconnaissance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 8. PHGDH Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. Western blot protocol | Abcam [abcam.com]
Application Note: Targeted Metabolomics Profiling of Serine Biosynthesis Inhibition via BI-4916/BI-4924
Executive Summary & Scientific Rationale
This application note details the experimental workflow for profiling the metabolic consequences of inhibiting Phosphoglycerate Dehydrogenase (PHGDH) using the chemical probe BI-4924 .
Critical Experimental Distinction:
While BI-4924 is the active, highly potent inhibitor of PHGDH (
Mechanism of Action: PHGDH catalyzes the rate-limiting step of de novo serine synthesis, diverting carbons from glycolysis (3-phosphoglycerate) into the serine/glycine pathway.[2][1][3][4][5] This pathway is frequently upregulated in triple-negative breast cancer (TNBC) and melanoma.[2][1][3][4] Inhibition leads to "serine starvation," disrupting nucleotide synthesis and redox homeostasis (NADH/NAD+ balance).
Pathway Visualization
The following diagram illustrates the prodrug mechanism and the specific metabolic blockade.
Figure 1: Mechanism of cellular entry for BI-4916 and subsequent inhibition of PHGDH by the active metabolite BI-4924.[2][1][3][6][7]
Experimental Design & Reagents
To ensure data integrity, the experiment must include the appropriate negative control (BI-5583) to rule out off-target effects.
| Reagent | Role | Catalog/Source | Stock Conc. |
| BI-4916 | Active Prodrug | Boehringer Ingelheim (opnMe) | 10 mM in DMSO |
| BI-5583 | Negative Control | Boehringer Ingelheim (opnMe) | 10 mM in DMSO |
| 13C-Glucose | Flux Tracer (Optional) | Cambridge Isotope Labs | - |
Cell Line Selection: Select cell lines with high PHGDH expression (e.g., MDA-MB-468, BT-20). Cells with low PHGDH are generally resistant and serve as biological negative controls.
Dosing Strategy:
-
Effective Concentration:
of BI-4916. (Literaturengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> for serine disruption is ).[1] -
Duration: 24 to 48 hours for steady-state metabolomics; 4-6 hours for flux analysis.
Detailed Protocol: Sample Preparation
Metabolites in the serine synthesis pathway (Serine, Glycine, 3-PG) are highly polar and turn over rapidly. Standard lipidomics protocols (chloroform/methanol) are unsuitable . This protocol uses a rapid cold-quenching method optimized for polar metabolite recovery.
Step 1: Treatment and Harvesting[8]
-
Seed cells in 6-well plates (
cells/well). Allow attachment for 24h. -
Treat with 10 µM BI-4916 , 10 µM BI-5583 , or DMSO Vehicle for the designated time.
-
The Quench (CRITICAL):
-
Place the plate on a bed of wet ice.
-
Aspirate media rapidly.
-
Optional: Wash once with cold PBS (4°C). Note: Some labs skip this to prevent leakage of intracellular metabolites, but for serine analysis, removing media serine is vital.
-
Immediately add 1 mL of extraction solvent (80% Methanol / 20% Water) pre-chilled to -80°C .
-
Step 2: Extraction
-
Incubate plates at -80°C for 15 minutes to ensure complete lysis and protein precipitation.
-
Scrape cells while keeping the plate on dry ice.
-
Transfer the suspension to pre-cooled microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C .
-
Transfer supernatant to a new glass vial for LC-MS.
-
Normalization: Save the pellet for protein quantification (BCA assay) to normalize MS signal intensities.
LC-MS/MS Acquisition Protocol
Because Serine, Glycine, and 3-PG are small, polar molecules, HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory. Reverse-phase (C18) columns will result in poor retention and ion suppression for these targets.
Chromatography Conditions
-
Column: Waters BEH Amide (
) or equivalent ZIC-pHILIC. -
Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.2 mL/min.
Mass Spectrometry Settings (QQQ or Q-TOF)
-
Polarity: Negative Mode (best for 3-PG and glycolytic intermediates) AND Positive Mode (best for Serine/Glycine). Switching mode is recommended.
-
MRM Transitions (Targeted Mode):
| Metabolite | Polarity | Precursor ( | Product ( | Retention Logic |
| Serine | Positive | 106.0 | 60.0 | Elutes early in HILIC |
| Glycine | Positive | 76.0 | 30.0 | Elutes early in HILIC |
| 3-PG | Negative | 185.0 | 79.0 | Strong phosphate fragment |
| BI-4924 | Negative | 497.1 | Optimize | Confirm intracellular presence |
Data Analysis & Expected Results
Workflow Diagram
Figure 2: Step-by-step metabolomics workflow for PHGDH inhibition studies.
Interpretation of Results
When comparing BI-4916 treated cells to BI-5583/DMSO controls, valid inhibition is characterized by:
-
Primary Marker: Significant decrease in intracellular Serine and Glycine .
-
Upstream Accumulation: Significant increase in 3-Phosphoglycerate (3-PG) (Substrate accumulation).
-
Downstream Effects: Reduced nucleotides (AMP, GMP) due to folate cycle starvation.
-
Validation: Detection of BI-4924 (free acid) intracellularly confirms the prodrug was successfully hydrolyzed.
Troubleshooting:
-
High Serine in treated cells? Check if media was fully removed (media contains ~400 µM serine). Ensure you used BI-4916 (prodrug), not BI-4924 (acid).
-
No 3-PG accumulation? Quenching was too slow. Glycolytic intermediates degrade in seconds.
References
-
Weinstabl, H., et al. (2019). "Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis."[6][7][8] Journal of Medicinal Chemistry.
-
Boehringer Ingelheim opnMe. "PHGDH Inhibitor: BI-4924 & BI-4916."[7] opnMe.com.[3][4][6][7] [1][3][4][7]
-
Pacold, M. E., et al. (2016). "A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate." Nature Chemical Biology.
Sources
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. lifesciences.tecan.com [lifesciences.tecan.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Hub: BI-4924 Handling & Troubleshooting Guide
Topic: BI-4924 Solubility, Stability, and Experimental Optimization Content Type: Technical Support / Troubleshooting / FAQ Audience: Drug Discovery Researchers & Chemical Biology Scientists
Compound Overview & Chemical Identity
BI-4924 is a highly potent, selective, and cell-impermeable inhibitor of phosphoglycerate dehydrogenase (PHGDH) , the rate-limiting enzyme in de novo serine biosynthesis.[1][2] It binds to the NAD+/NADH cofactor pocket of PHGDH.[3][4]
Critical Experimental Note: BI-4924 is the active acid form . For cellular assays requiring intracellular target engagement, the ester prodrug BI-4916 is frequently recommended due to superior membrane permeability, where it is hydrolyzed intracellularly back to BI-4924.[1][2]
| Parameter | Specification |
| Chemical Name | BI-4924 |
| Target | PHGDH (Phosphoglycerate Dehydrogenase) |
| Molecular Weight | 499.4 Da (Free Base) |
| Formula | C₂₀H₁₇ClF₃N₃O₅S |
| Solubility (DMSO) | ~20–40 mg/mL (approx. 40–80 mM) |
| Solubility (Aqueous) | Very Low (< 60 µg/mL at pH 7) |
| Prodrug Partner | BI-4916 (Ethyl ester, cell-permeable) |
| Negative Control | BI-5583 |
Solubility & Stock Solution Preparation
Standard Protocol: Preparation of 10 mM Stock in DMSO
While BI-4924 can theoretically reach higher concentrations (~40 mM), a 10 mM stock is recommended to prevent precipitation during freeze-thaw cycles and to facilitate accurate pipetting for low-volume dosing.
Materials:
-
BI-4924 Solid
-
Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity (cell culture grade)
-
Vortex mixer and Ultrasonic bath
-
Desiccator
Step-by-Step Workflow:
-
Equilibration: Allow the vial of solid BI-4924 to equilibrate to room temperature inside a desiccator before opening. Why? To prevent condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: Weigh the desired amount (e.g., 1 mg).
-
Calculation: Calculate DMSO volume required for 10 mM.
-
Formula: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] × 100,000
-
Example: For 1 mg of BI-4924 (MW 499.4):
-
-
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.
-
Clarification: Inspect visually. The solution must be optically clear.
-
Aliquoting: Dispense into single-use aliquots (e.g., 20–50 µL) in amber, O-ring sealed cryovials.
Visualization: Stock Preparation Logic
Caption: Workflow for preparing stable BI-4924 stock solutions, emphasizing moisture control.
Stability & Storage Guidelines
DMSO is hygroscopic (absorbs water from air). Water uptake decreases the solubility of lipophilic compounds like BI-4924, causing "crash out" (precipitation) over time.
| Storage State | Condition | Stability Estimate |
| Solid Powder | -20°C, Desiccated | > 2 Years |
| DMSO Stock | -80°C, Sealed | 6 Months – 1 Year |
| DMSO Stock | -20°C, Sealed | < 3 Months (Risk of hydration) |
| Aqueous Dilution | 37°C (Media) | Prepare Fresh (Use immediately) |
Best Practice:
-
Never store stock solutions at 4°C. DMSO freezes at ~18.5°C; cycling between liquid/solid at 4°C promotes crystal formation.
-
Use amber vials to protect from potential light degradation, although BI-4924 is not flagged as acutely light-sensitive.
Troubleshooting & FAQs
Issue 1: "I treated my cells with BI-4924, but I see no inhibition of serine synthesis."
Diagnosis: Permeability Failure. Explanation: BI-4924 is the free acid form and has poor cellular permeability. It is excellent for biochemical assays (purified protein) but often fails to penetrate intact cell membranes efficiently. Solution: Switch to BI-4916 .
-
It crosses the cell membrane and is hydrolyzed by intracellular esterases to release the active BI-4924.
-
Reference: Weinstabl et al. (2019) explicitly developed BI-4916 to achieve intracellular enrichment of BI-4924.
Issue 2: "The compound precipitates when I add it to cell culture media."
Diagnosis: Solubility Shock (The "Crash-out"). Explanation: Adding high-concentration DMSO stock (e.g., 10 mM) directly to aqueous media can cause rapid local precipitation due to the drastic change in polarity. Solution:
-
Serial Dilution: Perform an intermediate dilution in media or PBS before the final addition.
-
Stepwise Addition: Add the DMSO stock to the media while vortexing the media rapidly.
-
Limit DMSO: Keep final DMSO concentration < 0.5% (v/v).
Issue 3: "My frozen DMSO stock has crystals/sludge at the bottom."
Diagnosis: Moisture contamination or incomplete thawing. Explanation: DMSO freezes at 18.5°C. If the vial is not fully warmed, solid DMSO looks like crystals. Alternatively, water absorption has lowered the solubility limit. Solution:
-
Warm the vial to 37°C for 5–10 minutes.
-
Vortex vigorously.
-
If solids persist at 37°C, the compound has degraded or precipitated irreversibly due to high water content. Discard and prepare fresh stock.
Mechanism of Action & Prodrug Workflow[3][5]
Understanding the relationship between the prodrug (BI-4916) and the active inhibitor (BI-4924) is crucial for experimental design.
Caption: Cellular entry mechanism distinguishing the prodrug (BI-4916) from the active probe (BI-4924).
References
-
Primary Medicinal Chemistry: Weinstabl, H., et al. (2019).[3][4][5] "Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis."[2][3][4][5][6] Journal of Medicinal Chemistry, 62(17), 7976–7997.[2] [2]
-
Boehringer Ingelheim Open Innovation: "PHGDH Inhibitor | BI-4924." opnMe.com.[3][5][7]
-
Structural Biology: "Crystal structure of PHGDH in complex with BI-4924 (PDB: 6RJ6)." RCSB Protein Data Bank.
-
Biological Context: Pacold, M. E., et al. (2016).[8] "A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate."[8] Nature Chemical Biology, 12, 452–458.[8] (Contextual reference for PHGDH inhibition).
Sources
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rcsb.org [rcsb.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lifesciences.tecan.com [lifesciences.tecan.com]
BI-4924 Technical Support Center: Navigating On-Target Efficacy and Off-Target Effects
Welcome to the technical support resource for BI-4924, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on utilizing BI-4924 effectively in your experiments. Here, we will address the critical aspects of BI-4924's mechanism of action, with a particular focus on understanding and controlling for its potential off-target effects. Our goal is to empower you with the knowledge to generate robust, reliable, and interpretable data.
Introduction to BI-4924: A Selective PHGDH Inhibitor
BI-4924 is a highly potent, NADH/NAD+ competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] With an in vitro IC50 of 3 nM for PHGDH, it serves as a valuable tool for investigating the role of serine metabolism in various pathological conditions, particularly in cancers where PHGDH is often overexpressed.[2][3]
For cellular experiments, it is recommended to use the cell-permeable ester prodrug, BI-4916 , which is intracellularly hydrolyzed to the active inhibitor, BI-4924.[4] To aid in distinguishing on-target from off-target effects, a structurally related but inactive negative control, BI-5583 , is also available.
While BI-4924 is highly selective, it is crucial to be aware of potential off-target interactions to ensure the accurate interpretation of experimental results. A SafetyScreen44™ panel has identified potential interactions with the 5-HT2B receptor and phosphodiesterase 3A (PDE3A) at higher concentrations.[5]
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of BI-4924 and what are the potential cellular consequences?
A1: A SafetyScreen44™ panel revealed that at a concentration of 10 µM, BI-4924 can inhibit the 5-HT2B receptor by 78% and PDE3A by 86%.[5] Understanding the functions of these off-targets is key to recognizing potential confounding effects in your experiments.
-
5-HT2B (5-hydroxytryptamine receptor 2B): This is a serotonin receptor involved in a variety of physiological processes.[6] Its activation can lead to the proliferation of vascular smooth muscle cells and cardiac fibroblasts, and it has been implicated in cardiac fibrosis and valvulopathy.[6][7] Inhibition of 5-HT2B has been shown to reduce tumor angiogenesis by affecting ERK1/2 and eNOS phosphorylation.[8] Therefore, if your experimental model is sensitive to these pathways, you may observe effects on cell proliferation, migration, or angiogenesis that are independent of PHGDH inhibition.
-
PDE3A (Phosphodiesterase 3A): This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[9] Inhibition of PDE3A leads to an increase in intracellular cAMP levels, which can enhance myocardial contractility, induce vasodilation, and inhibit platelet aggregation.[9] In vascular smooth muscle cells, PDE3A depletion has been shown to inhibit proliferation through PKA-mediated pathways and cell cycle arrest.[10] Thus, off-target inhibition of PDE3A by BI-4924 could lead to alterations in cell cycle progression and proliferation, particularly in cell types where cAMP signaling is a key regulator.
Q2: I am observing a phenotype that is inconsistent with PHGDH inhibition. How can I determine if it's an off-target effect?
A2: This is a common challenge when working with small molecule inhibitors. A systematic approach is necessary to deconvolve on-target from off-target effects. Here is a troubleshooting workflow to guide your investigation:
Caption: Troubleshooting workflow for unexpected phenotypes.
Q3: How should I properly use the negative control, BI-5583?
A3: BI-5583 is a crucial tool for your experiments. It is structurally similar to BI-4924 but does not inhibit PHGDH.[5] It should be used in parallel with BI-4924 (or its prodrug BI-4916) at the exact same concentrations and incubation times. The ideal outcome is that BI-5583 does not produce the same biological effect as BI-4924, which would suggest that the observed phenotype is due to PHGDH inhibition. If BI-5583 does cause a similar effect, it may indicate that the phenotype is due to an off-target effect of the chemical scaffold or a non-specific cellular response.[11]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High cytotoxicity at concentrations expected to inhibit PHGDH. | 1. Off-target effects on cell viability.[12]2. Solvent toxicity (e.g., DMSO).3. Poor cell health. | 1. Perform a dose-response curve with both BI-4916 and the negative control BI-5583 to see if the toxicity is specific to the active compound. 2. Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level for your cell line. 3. Confirm cell health and viability before starting the experiment. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., confluency, passage number).2. Instability of the compound in culture media. | 1. Standardize cell seeding density and passage number for all experiments.[13]2. Prepare fresh dilutions of BI-4916 for each experiment from a frozen stock. |
| No or weak effect on serine biosynthesis. | 1. Insufficient intracellular concentration of BI-4924.2. Low expression of PHGDH in the cell line. | 1. Use the cell-permeable prodrug BI-4916 for cellular assays.[14]2. Confirm PHGDH expression in your cell line by Western blot or qPCR. |
| Observed phenotype does not match known PHGDH functions. | 1. Off-target effects of BI-4924.2. The phenotype is a downstream, indirect consequence of PHGDH inhibition. | 1. Follow the troubleshooting workflow in FAQ Q2.2. Investigate downstream signaling pathways of serine metabolism. |
Experimental Protocols for Off-Target Validation
To rigorously validate that your observed phenotype is a direct result of PHGDH inhibition, a multi-pronged approach is recommended.
Protocol 1: Genetic Validation of On-Target Effects using CRISPR-Cas9
This protocol provides a framework for using CRISPR-Cas9 to knock out the PHGDH gene, thereby mimicking the on-target effect of BI-4924.[11][15]
Objective: To determine if the genetic ablation of PHGDH phenocopies the effects of BI-4924 treatment.
Methodology:
-
sgRNA Design and Cloning:
-
Design two to three single-guide RNAs (sgRNAs) targeting different exons of the PHGDH gene to minimize off-target effects of the CRISPR machinery itself.
-
Clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles for each sgRNA construct in a packaging cell line (e.g., HEK293T).
-
Transduce your target cell line with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Validation of Knockout:
-
After selection, expand the cell population.
-
Confirm the knockout of PHGDH at the protein level by Western blot.
-
-
Phenotypic Analysis:
-
Perform the same phenotypic assay on the PHGDH knockout cells that you performed with BI-4924 treatment.
-
Compare the results of the knockout cells to cells treated with BI-4924 and a non-targeting sgRNA control.
-
Data Interpretation: If the PHGDH knockout cells exhibit the same phenotype as the BI-4924-treated cells, it strongly suggests the effect is on-target.
Protocol 2: Washout Experiment for Reversible Inhibitors
This experiment helps to determine if the observed phenotype is reversible, which is expected for a non-covalent inhibitor like BI-4924.[16][17]
Objective: To assess the reversibility of the BI-4924-induced phenotype.
Methodology:
-
Cell Treatment:
-
Plate your cells and allow them to adhere.
-
Treat the cells with BI-4916 at a concentration that elicits the phenotype of interest for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Washout Procedure:
-
After the treatment period, remove the media containing BI-4916.
-
Gently wash the cells two to three times with pre-warmed, sterile PBS.
-
Replace the PBS with fresh, pre-warmed culture media without the inhibitor.
-
-
Time-Course Analysis:
-
At various time points after the washout (e.g., 0, 4, 8, 24, 48 hours), assess the phenotype of interest.
-
This could involve cell lysis for Western blotting, cell imaging, or other relevant assays.
-
Data Interpretation: If the phenotype reverts to the baseline (vehicle control) level over time after the washout, it indicates that the effect is reversible and likely due to the direct action of the inhibitor.
Protocol 3: Global Proteomics to Identify Off-Target Effects
This approach allows for an unbiased identification of all proteins whose abundance changes upon BI-4924 treatment.[1][18]
Objective: To identify potential off-target proteins of BI-4924 by analyzing changes in the global proteome.
Methodology:
-
Sample Preparation:
-
Treat your cells with BI-4916, the negative control BI-5583, and a vehicle control for a specific duration.
-
Harvest and lyse the cells.
-
-
Protein Digestion and Labeling:
-
Quantify the protein concentration in each lysate.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
For quantitative analysis, label the peptides with isobaric tags (e.g., TMT or iTRAQ).
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Analyze the mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify and quantify the proteins in each sample.
-
Compare the protein abundance between the BI-4916-treated sample and the control samples.
-
Data Interpretation: Proteins that show a significant change in abundance only in the BI-4916-treated sample (and not in the negative control) are potential off-targets. These candidates would then require further validation.
Visualizing the Scientific Rationale
PHGDH Signaling Pathway
Caption: The role of PHGDH in the serine biosynthesis pathway.
Workflow for Deconvoluting On- and Off-Target Effects
Caption: A multi-layered approach to validate inhibitor effects.
References
-
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. [Link]
-
Boehringer Ingelheim. (n.d.). PHGDH Inhibitor | BI-4924. opnMe.com. Retrieved February 21, 2026, from [Link]
-
Boehringer Ingelheim. (n.d.). PHGDH Inhibitor | BI-4916. opnMe.com. Retrieved February 21, 2026, from [Link]
-
Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs. [Link]
-
AZoLifeSciences. (2026, February 12). Proteomics Approaches to Overcome Undruggable Targets in Disease. [Link]
-
Karakas, E., & Weerapana, E. (2019). PDE3A as a Therapeutic Target for the Modulation of Compartmentalised Cyclic Nucleotide-Dependent Signalling. International Journal of Molecular Sciences, 20(10), 2415. [Link]
-
Biocompare. (2022, October 28). Target Validation with CRISPR. [Link]
-
Boehringer Ingelheim. (n.d.). PHGDH Inhibitor I BI-4924. opnMe.com. Retrieved February 21, 2026, from [Link]
-
Boehringer Ingelheim. (n.d.). PHGDH Inhibitor I BI-4916. opnMe.com. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). BI-4916, a prodrug of the cofactor nicotinamide adenine dinucleotide (NADH/NAD + ). Retrieved February 21, 2026, from [Link]
-
Royal Society of Chemistry. (2023, March 1). Different chemical proteomic approaches to identify the targets of lapatinib. [Link]
-
Weinstabl, H., et al. (2019). Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis. Journal of Medicinal Chemistry, 62(17), 7976-7997. [Link]
-
Vandecasteele, G., et al. (2008). PDE3A Regulates Basal Myocardial Contractility through Interacting with SERCA2a-Signaling Complexes in Mouse Heart. Circulation Research, 102(11), 1302-1310. [Link]
-
Trawally, S. A. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. Journal of Research in Pharmacy, 27(6), 2213-2227. [Link]
-
Bain, J., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 408(3), 297-312. [Link]
-
Patsnap. (2024, June 21). What are 5-HT2B receptor antagonists and how do they work? Synapse. [Link]
-
Liu, H., et al. (2012). Phosphodiesterase 3A (PDE3A) Deletion Suppresses Proliferation of Cultured Murine Vascular Smooth Muscle Cells (VSMCs) via Inhibition of Mitogen-activated Protein Kinase (MAPK) Signaling and Alterations in Critical Cell Cycle Regulatory Proteins. Journal of Biological Chemistry, 287(19), 15349-15361. [Link]
-
BioTechniques. (2021, November 19). Using CRISPR for Therapeutic Drug Discovery. [Link]
-
Noc, M., et al. (2009). Depletion of Serotonin and Selective Inhibition of 2B Receptor Suppressed Tumor Angiogenesis by Inhibiting Endothelial Nitric Oxide Synthase and Extracellular Signal-Regulated Kinase 1/2 Phosphorylation. The American Journal of Pathology, 175(5), 2251-2260. [Link]
-
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. [Link]
-
National Institutes of Health. (2022, October 27). Innovative CRISPR Screening Promotes Drug Target Identification. [Link]
-
Fabre, A., et al. (2020). Pathological Insight into 5-HT2B Receptor Activation in Fibrosing Interstitial Lung Diseases. International Journal of Molecular Sciences, 22(1), 223. [Link]
-
Suvarna, K., et al. (2020). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Bio-protocol, 10(24), e3861. [Link]
-
ResearchGate. (n.d.). (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved February 21, 2026, from [Link]
-
PubMed. (2019, September 12). Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis. [Link]
-
Nebigil, C. G., et al. (2001). Ablation of Serotonin 5-HT2B Receptors in Mice Leads to Abnormal Cardiac Structure and Function. Circulation, 103(24), 2973-2979. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-430. [Link]
-
Wikipedia. (n.d.). 5-HT2B receptor. Retrieved February 21, 2026, from [Link]
-
National Institutes of Health. (2019, June 13). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. [Link]
-
Bradshaw, J. M., et al. (2016). Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology, 12(12), 1055-1061. [Link]
-
MDPI. (2025, August 15). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. [Link]
-
BioPharm International. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
Mesa Labs. (n.d.). Biological Indicator Problems and Solutions. Retrieved February 21, 2026, from [Link]
-
Journal of Biological Chemistry. (2020, March 3). A multitargeted probe-based strategy to identify signaling vulnerabilities in cancers. [Link]
-
ResearchGate. (2025, March 20). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. What are 5-HT2B receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 8. Depletion of Serotonin and Selective Inhibition of 2B Receptor Suppressed Tumor Angiogenesis by Inhibiting Endothelial Nitric Oxide Synthase and Extracellular Signal-Regulated Kinase 1/2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE3A Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. Phosphodiesterase 3A (PDE3A) Deletion Suppresses Proliferation of Cultured Murine Vascular Smooth Muscle Cells (VSMCs) via Inhibition of Mitogen-activated Protein Kinase (MAPK) Signaling and Alterations in Critical Cell Cycle Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mesalabs.com [mesalabs.com]
- 14. Pardon Our Interruption [opnme.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 18. azolifesciences.com [azolifesciences.com]
Inconsistent results in BI-4924 proliferation assays
Technical Support Center: PHGDH Inhibition & BI-4924 Optimization
Topic: Troubleshooting Inconsistent Results in BI-4924 Proliferation Assays Support Lead: Senior Application Scientist, Metabolic Oncology Division
Introduction: Why Your Assay is Likely Failing
If you are observing inconsistent IC50 values, flat dose-response curves, or lack of efficacy with BI-4924, the issue is rarely the compound itself. In 90% of support cases regarding PHGDH inhibitors, the failure stems from metabolic redundancy .
BI-4924 targets the de novo serine synthesis pathway (SSP).[1] However, cancer cells exhibit significant metabolic plasticity.[2] If extracellular serine is available, cells will bypass the SSP entirely, rendering PHGDH inhibition futile. This guide addresses the critical environmental controls required to force cells into SSP dependency.
Part 1: The Critical Variable – Media Formulation
Q: My cells are growing normally, but BI-4924 shows no toxicity even at high concentrations (10 µM). Is the batch defective?
A: It is highly unlikely the batch is defective. You are likely providing the cells with a "rescue" mechanism. Standard cell culture media (DMEM, RPMI) and standard Fetal Bovine Serum (FBS) contain high levels of serine and glycine.
-
The Mechanism of Failure: BI-4924 inhibits PHGDH, blocking the conversion of 3-phosphoglycerate (3-PG) to phosphohydroxypyruvate. However, if the media contains serine, cells utilize the transporters (ASCT1/2) to import it, bypassing the blockade.
-
The Solution: You must create a "metabolic pressure cooker."
-
Base Media: Use Serine/Glycine-Free media (e.g., MEM without Ser/Gly).
-
The Serum Trap: Standard FBS contains ~200-500 µM serine. You must use Dialyzed FBS (dFBS) . Dialysis removes small molecules (amino acids, glucose) while retaining growth factors.
-
Visualizing the Bypass Mechanism
Caption: Figure 1. The Metabolic Bypass. BI-4924 blocks de novo synthesis (red path). If exogenous serine is present (yellow node), the cell bypasses the blockade, resulting in assay failure.
Part 2: Validated Experimental Protocol
Q: What is the exact protocol to ensure I am measuring PHGDH inhibition and not just general toxicity?
A: Use this "Serine Starvation" protocol. It includes a washout step critical for removing intracellular serine pools.
Protocol: BI-4924 Serine-Restriction Assay
| Step | Action | Critical Technical Note |
| 1. Preparation | Pre-warm Serine/Glycine-Free MEM and thaw Dialyzed FBS . | Do not use heat-inactivated FBS unless strictly necessary; dialysis already reduces some growth factors. |
| 2. Seeding | Seed cells in standard complete media (10% FBS) overnight. | Allow cells to attach and recover from trypsin stress in nutrient-rich conditions first. |
| 3. Washout | Aspirate media. Wash 2x with PBS . | CRITICAL: This removes residual serine from the standard FBS used during seeding. |
| 4. Starvation | Add Serine-Free Media + 10% Dialyzed FBS. | Incubate for 24 hours before drug addition to deplete intracellular serine pools. |
| 5. Treatment | Add BI-4924 (diluted in Serine-Free Media). | DMSO final concentration must be <0.1%.[3] |
| 6. Duration | Incubate for 72 to 96 hours . | Metabolic inhibition is cytostatic, not cytotoxic. 24h assays will show no effect. |
Part 3: Compound Handling & Physical Chemistry
Q: I see precipitation in my wells at concentrations >5 µM. How do I fix this?
A: BI-4924 is highly lipophilic and has poor aqueous solubility.
-
Solubility Limit: The thermodynamic solubility in aqueous buffer is extremely low.
-
The "Crash-Out" Effect: If you dilute a high-concentration DMSO stock (e.g., 10 mM) directly into the media, the compound may precipitate immediately due to the drastic polarity shift.
-
Mitigation Strategy:
-
Create an intermediate dilution in media. Dilute your DMSO stock 1:100 into media, vortex rapidly, and then add this to your wells.
-
Limit Top Concentration: For cellular assays, BI-4924 is active in the nanomolar range (IC50 ~2 µM in cells due to trapping, but biochemical IC50 is ~3 nM). Testing above 10 µM is physically risky and biologically irrelevant due to off-target effects.
-
Part 4: Biological Validation & Cell Selection
Q: I used the starvation protocol, but my IC50 is still >10 µM. Why?
A: You likely selected a cell line that is not PHGDH-dependent.
-
Target Expression: BI-4924 efficacy correlates strictly with PHGDH amplification (e.g., MDA-MB-468, BT-20).
-
Low Expressors: Cell lines with low basal PHGDH (e.g., MDA-MB-231) will not respond significantly because they do not rely on the SSP even under starvation; they effectively enter a quiescent state or utilize autophagy.
-
Validation Step: Perform a Western Blot for PHGDH. If the band is faint, BI-4924 will not work as a single agent.
Troubleshooting Logic Flow
Caption: Figure 2. Troubleshooting Decision Matrix. Follow the blue path to validate assay conditions before questioning compound integrity.
References
-
Weinstabl, H., et al. (2019).[4][5] "Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis."[1][5][6][7][8] Journal of Medicinal Chemistry.
-
Boehringer Ingelheim. (n.d.). "PHGDH Inhibitor BI-4924 | opnMe." opnMe Open Innovation Portal.[6] [1]
-
Fast, W., et al. (2018). "A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate."[9][10] Nature Chemical Biology.
-
Diehl, F.F., et al. (2019).[11] "Cellular redox state constrains serine synthesis and nucleotide production to impact cell proliferation."[11] Nature Metabolism.[11]
Sources
- 1. Pardon Our Interruption [opnme.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. lifetein.com [lifetein.com]
- 4. Frontiers | Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates [frontiersin.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. lifesciences.tecan.com [lifesciences.tecan.com]
- 10. A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
Validation & Comparative
A Comparative Guide to the Selectivity Profile of BI-4924 Against Other Dehydrogenases
This guide provides an in-depth analysis of the selectivity profile of BI-4924, a potent inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of BI-4924 and provides the scientific rationale behind the experimental methodologies used to determine its specificity.
Introduction to BI-4924: A Potent and Selective PHGDH Inhibitor
BI-4924 is a small molecule inhibitor that has garnered significant attention for its high potency against 3-phosphoglycerate dehydrogenase (PHGDH).[1][2][3][4] PHGDH is a critical enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate into 3-phosphohydroxypyruvate.[2][3][5] This pathway is often upregulated in certain cancers, such as melanoma and triple-negative breast cancer, making PHGDH a compelling target for anti-cancer therapeutics.[2][3]
BI-4924 distinguishes itself through its mechanism of action as a co-factor nicotinamide adenine dinucleotide (NADH/NAD+)-competitive inhibitor.[1][5][6][7] This means it competes with the binding of the essential cofactor NADH/NAD+, a characteristic shared by all dehydrogenase enzymes. This shared dependency on the same cofactor makes assessing the selectivity of BI-4924 against a panel of other dehydrogenases a critical step in its validation as a specific research tool and potential therapeutic agent. Published research has consistently highlighted that BI-4924 demonstrates high selectivity against the majority of other dehydrogenase targets.[1][5][6][7]
The Selectivity Profile of BI-4924
The development of a potent inhibitor requires a concomitant demonstration of its selectivity to ensure that its biological effects are attributable to the modulation of its intended target. BI-4924 has been profiled against various enzymes to establish its specificity.
Comparative Inhibitory Activity
BI-4924 is a highly potent inhibitor of PHGDH with an IC50 value of 3 nM in biochemical assays.[1][4][7] The compound was developed through a fragment-based screening approach, followed by extensive structure-based drug design to optimize its potency by several orders of magnitude.[5][6]
While a comprehensive list of all tested dehydrogenases and their corresponding IC50 values is not fully detailed in publicly available literature, the primary research paper notes that a detailed selectivity profile is available in its supporting information and concludes that BI-4924 has "high selectivity against the majority of other dehydrogenase targets."[5][6]
For broader context on off-target effects, BI-4924 was evaluated against the SafetyScreen44™ panel. In this screen of 44 diverse proteins, notable inhibition (>70%) was observed for only two non-dehydrogenase targets: the serotonin receptor 5HT2B (78% inhibition) and phosphodiesterase PDE3A (86% inhibition).[2][3] This further underscores the specific nature of BI-4924.
| Target | Inhibitor | IC50 / Activity | Selectivity Notes |
| PHGDH | BI-4924 | 3 nM | Highly potent and selective.[1][2][7] |
| Other Dehydrogenases | BI-4924 | Not specified in public literature | Described as highly selective against the majority of other dehydrogenases.[5][6] |
| 5HT2B | BI-4924 | 78% inhibition at 10 µM | Off-target activity identified in a broad safety screen.[2][3] |
| PDE3A | BI-4924 | 86% inhibition at 10 µM | Off-target activity identified in a broad safety screen.[2][3] |
| PHGDH | CBR-5884 | Not specified | A noncompetitive inhibitor that disrupts the oligomerization state of PHGDH.[8] |
| PHGDH | NCT-503 | Not specified | Selectively affects the PHGDH oligomerization state.[9] |
Visualizing the Target Pathway and Screening Workflow
To provide context for the importance of PHGDH and the process of evaluating its inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Role of PHGDH in the Serine Biosynthesis Pathway.
Caption: Experimental Workflow for Dehydrogenase Selectivity Profiling.
Experimental Protocol: Assessing Dehydrogenase Selectivity
The trustworthiness of a selectivity claim rests on a robust and well-controlled experimental design. The following protocol outlines a standard, self-validating system for determining the selectivity profile of an inhibitor like BI-4924 against a panel of dehydrogenases. The core of this methodology is a spectrophotometric assay that measures the enzymatic conversion of NAD+ to NADH, which can be detected by an increase in absorbance at 340 nm.[10][11]
Step-by-Step Methodology
-
Reagent Preparation:
-
Enzyme Solutions: Prepare stock solutions of purified, recombinant human PHGDH and a panel of other human dehydrogenases (e.g., lactate dehydrogenase, malate dehydrogenase, glutamate dehydrogenase) in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 7.5). The final enzyme concentration should be determined empirically to ensure a linear reaction rate within the assay time frame.
-
Substrate Solutions: Prepare stock solutions of the specific substrate for each dehydrogenase (e.g., 3-phosphoglycerate for PHGDH).
-
Cofactor Solution: Prepare a stock solution of NAD+. The concentration should be at or near the Michaelis constant (Km) for each enzyme to ensure the assay is sensitive to competitive inhibitors.
-
Inhibitor Solutions: Prepare a serial dilution of BI-4924, typically in DMSO, ranging from high nanomolar to high micromolar concentrations.
-
-
Assay Execution (96-well or 384-well plate format):
-
Causality: To each well, add the assay buffer, the respective dehydrogenase enzyme, and the NAD+ cofactor solution. This pre-incubation step allows the enzyme to equilibrate.
-
Add the serially diluted BI-4924 or DMSO (as a vehicle control) to the appropriate wells. A "no inhibitor" control is essential for determining the 100% activity level.
-
Initiate the enzymatic reaction by adding the specific substrate for the dehydrogenase being tested.
-
Self-Validation: Include control wells:
-
No Enzyme Control: Contains all components except the enzyme to measure background signal.
-
No Substrate Control: Contains all components except the substrate to ensure the signal is substrate-dependent.
-
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Monitor the increase in absorbance at 340 nm over a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).[12] The rate of reaction (V) is determined from the linear portion of the absorbance vs. time curve.
-
-
Data Analysis and Interpretation:
-
Calculate the percent inhibition for each BI-4924 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each dehydrogenase.
-
The selectivity of BI-4924 is determined by comparing the IC50 value for PHGDH to the IC50 values for the other dehydrogenases in the panel. A significantly higher IC50 value for other dehydrogenases indicates high selectivity.
-
This rigorous, controlled approach ensures that the observed inhibition is a direct result of the compound's interaction with the target enzyme, providing a trustworthy and reproducible selectivity profile.
Conclusion
BI-4924 is a well-characterized, highly potent, and selective inhibitor of PHGDH. Its NADH/NAD+-competitive mechanism necessitates careful evaluation against other dehydrogenases, and available data strongly support its specificity for PHGDH over other enzymes in this class.[1][5][6] The experimental protocols for determining such selectivity are well-established and rely on robust biochemical assays that, when properly controlled, provide a clear and reliable assessment of an inhibitor's profile. For researchers investigating the serine biosynthesis pathway, BI-4924 represents a valuable and specific chemical probe for elucidating the role of PHGDH in health and disease.
References
-
PHGDH Inhibitor | BI-4924 | opnMe. Boehringer Ingelheim. [Link]
-
PHGDH Inhibitor I BI-4924. opnme.com. [Link]
-
Weinstabl, H., et al. (2019). Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis. Journal of Medicinal Chemistry, 62(17), 7976–7997. [Link]
-
Weinstabl, H., et al. (2019). Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis. PubMed. [Link]
-
Navarro, D., et al. (2016). Phase I Study of the Investigational NEDD8-Activating Enzyme Inhibitor Pevonedistat (TAK-924/MLN4924) in Patients with Advanced Solid Tumors. Clinical Cancer Research, 22(11), 2652-2659. [Link]
-
Cameron, A., et al. (2004). Selective inhibitors of human lactate dehydrogenases and lactate dehydrogenase from the malarial parasite Plasmodium falciparum. PubMed. [Link]
-
Mullarky, E., et al. (2016). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. Proceedings of the National Academy of Sciences, 113(7), 1778-1783. [Link]
-
Li, Y., et al. (2024). Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates. Frontiers in Chemistry, 12. [Link]
-
Identification of Subfamily Specific Residues within Highly Active and Promiscuous Alcohol Dehydrogenases. ACS Catalysis. [Link]
-
Jones, A. J. Y., et al. (2015). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry, 491, 19-21. [Link]
-
Zhang, Y., et al. (2023). Enzymatic properties of alcohol dehydrogenase PedE_M.s. derived from Methylopila sp. M107 and its broad metal selectivity. Frontiers in Microbiology, 14. [Link]
-
Zhou, J., et al. (2023). Origin of the enantioselectivity of alcohol dehydrogenase. Catalysis Science & Technology, 13(23), 6825-6834. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. apexbt.com [apexbt.com]
- 5. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 11. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Guide to Cross-Validating BI-4924's Proteomic Interactions with Mass Spectrometry
In the landscape of contemporary drug discovery, the development of highly selective small molecule inhibitors is paramount. BI-4924, a potent and selective inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), represents a significant advancement in targeting metabolic pathways implicated in oncology.[1][2][3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on leveraging mass spectrometry-based proteomics to cross-validate the on- and off-target effects of BI-4924, ensuring a comprehensive understanding of its mechanism of action.
The Significance of Target Validation for BI-4924
BI-4924 is a co-factor nicotinamide adenine dinucleotide (NADH/NAD+)-competitive inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][4] This pathway is frequently upregulated in various cancers, including melanoma and triple-negative breast cancer, making PHGDH a compelling therapeutic target.[1][3] While BI-4924 has demonstrated high in vitro potency and selectivity, a rigorous, unbiased validation of its protein interactions within a cellular context is crucial for preclinical and clinical development. Mass spectrometry offers a powerful suite of tools to achieve this, moving beyond traditional, often lower-throughput, validation methods.[5][6]
Mass Spectrometry: An Unbiased Approach to Target Deconvolution
Mass spectrometry-based proteomics allows for the global and quantitative analysis of proteins in complex biological samples.[6][7] This makes it an ideal technology for identifying the direct and indirect targets of small molecules like BI-4924. Unlike methods that require specific antibodies or preconceived notions of a drug's targets, mass spectrometry provides an unbiased view of the proteome, enabling both the confirmation of intended targets and the discovery of unexpected off-target interactions.[5][8]
Several chemoproteomic strategies can be employed for this purpose, including:
-
Affinity Purification-Mass Spectrometry (AP-MS): This technique utilizes a modified, "bait" version of the drug to pull down its interacting proteins from a cell lysate.[9]
-
Thermal Proteome Profiling (TPP): TPP measures changes in protein thermal stability upon ligand binding across the proteome.[6]
-
Limited Proteolysis-Mass Spectrometry (LiP-MS): This method identifies changes in protein conformation and accessibility upon drug binding by monitoring protease digestion patterns.[5]
For this guide, we will focus on a generalized workflow adaptable to these approaches, providing a robust framework for your experimental design.
Experimental Workflow: Unveiling the Cellular Targets of BI-4924
The following protocol outlines a comprehensive workflow for identifying the protein targets of BI-4924 using mass spectrometry.
Caption: A generalized workflow for the mass spectrometry-based validation of BI-4924 targets.
Detailed Step-by-Step Methodology
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a cancer cell line known to express high levels of PHGDH, such as certain melanoma or triple-negative breast cancer lines.[1][3]
-
Experimental Groups:
-
Vehicle Control: Treat cells with the vehicle used to dissolve BI-4924 (e.g., DMSO).
-
BI-4924 Treatment: Treat cells with a relevant concentration of BI-4924. This concentration should be determined from dose-response curves. For cellular experiments, it is recommended to use the cell-permeable prodrug BI-4916, which is intracellularly converted to BI-4924.[1][3]
-
Negative Control: Treat cells with BI-5583, the provided negative control for BI-4924, at the same concentration as BI-4924.[1][3] This is a critical step to distinguish specific binding events from non-specific interactions.
-
-
Incubation: Culture the cells under standard conditions and treat for a predetermined amount of time to allow for target engagement.
2. Cell Lysis and Protein Extraction:
-
Harvest the cells and wash with phosphate-buffered saline (PBS) to remove media components.
-
Lyse the cells in a buffer compatible with your downstream target enrichment method. The buffer should contain protease and phosphatase inhibitors to maintain protein integrity.
-
Quantify the protein concentration of the lysates to ensure equal loading for subsequent steps.
3. Target Enrichment:
-
This is a crucial step to selectively isolate or identify proteins that interact with BI-4924. The choice of method will depend on available resources and expertise.
-
For Thermal Proteome Profiling (TPP): Aliquot the lysate and heat the samples across a range of temperatures. Centrifuge to pellet aggregated proteins and collect the soluble fraction for analysis.
-
For Affinity Purification (AP-MS): This would require a chemically modified version of BI-4924 (e.g., biotinylated) to be used as a "bait." Incubate the bait compound with the lysate, then use streptavidin beads to pull down the bait and its interacting proteins.
-
4. Protein Digestion:
-
Denature the proteins in the enriched samples and reduce and alkylate the cysteine residues.
-
Digest the proteins into smaller peptides using a sequence-specific protease, most commonly trypsin.
5. Peptide Cleanup:
-
Desalt the peptide samples using a solid-phase extraction method (e.g., C18 cartridges) to remove contaminants that can interfere with mass spectrometry analysis.
6. LC-MS/MS Analysis:
-
Analyze the cleaned peptide samples using a high-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS). The peptides are first separated by liquid chromatography based on their physicochemical properties and then ionized and fragmented in the mass spectrometer to determine their amino acid sequence.
7. Data Processing and Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to process the raw mass spectrometry data. This involves identifying the peptides and the proteins they originated from by searching against a protein sequence database.
-
Quantify the relative abundance of each identified protein across the different treatment groups. For TPP data, this will involve generating melt curves for each protein.
Interpreting the Results: From Data to Biological Insight
A successful mass spectrometry experiment will generate a large dataset. The key is to extract meaningful biological information.
Primary On-Target Validation:
-
In the BI-4924 treated group, you should observe a significant change in the abundance or thermal stability of PHGDH compared to the vehicle and negative control groups. This confirms the direct engagement of BI-4924 with its intended target.
Identification of Off-Target Interactions:
-
Look for other proteins that show a significant change in abundance or stability specifically in the BI-4924 treated group. These are potential off-target binders.
-
It is important to note that BI-4924 has been screened against a panel of 44 proteins, with some inhibition observed for 5HT2B and PDE3A.[1][3] Your mass spectrometry results can provide a broader, unbiased view of potential off-targets.
Hypothetical Data Summary
| Protein | Function | Fold Change (BI-4924 vs. Vehicle) | p-value | Interpretation |
| PHGDH | Serine Biosynthesis | -3.5 | < 0.001 | Confirmed On-Target |
| Protein X | Kinase Signaling | -2.1 | < 0.05 | Potential Off-Target |
| Protein Y | Metabolic Enzyme | +1.2 | > 0.05 | No Significant Change |
| Protein Z | Structural Component | -1.1 | > 0.05 | No Significant Change |
The Broader Biological Context: BI-4924 and the Serine Biosynthesis Pathway
Understanding the signaling pathway in which BI-4924 acts is essential for interpreting the functional consequences of its target engagement.
Caption: The inhibitory action of BI-4924 on PHGDH in the serine biosynthesis pathway.
By inhibiting PHGDH, BI-4924 is expected to decrease the levels of downstream metabolites, ultimately impacting cellular processes that rely on de novo serine synthesis, such as nucleotide biosynthesis and redox homeostasis. Your proteomic data may reveal changes in the expression of other enzymes in this pathway or in related metabolic pathways as a compensatory response.
Comparison with Alternative Target Validation Methods
While powerful, mass spectrometry is one of several tools available for target validation.
| Method | Advantages | Disadvantages |
| Mass Spectrometry | Unbiased, proteome-wide analysis; high sensitivity; can identify novel targets.[5][6] | Requires specialized equipment and expertise; can be costly and time-consuming. |
| Cellular Thermal Shift Assay (CETSA) | In-cell target engagement confirmation; relatively straightforward. | Typically requires a specific antibody for each target (Western blot-based); lower throughput for proteome-wide analysis.[5] |
| Genetic Approaches (e.g., CRISPR) | Directly assesses the functional consequences of target loss. | Can induce compensatory mechanisms; does not directly measure drug-protein interaction. |
| Affinity Chromatography | Can effectively isolate binding partners.[9] | Requires chemical modification of the drug, which may alter its binding properties; prone to non-specific binding. |
The most robust validation strategies often employ a combination of these methods. For instance, potential off-targets identified by mass spectrometry can be further validated using orthogonal approaches like CETSA or by developing specific enzymatic assays.
Conclusion
Cross-validation of BI-4924's cellular interactions using mass spectrometry is a critical step in its development as a targeted therapeutic. This approach provides an unparalleled depth of information, confirming its engagement with PHGDH and offering an unbiased survey of its off-target profile. By integrating these proteomic insights with functional cellular assays, researchers can build a comprehensive understanding of BI-4924's mechanism of action, paving the way for its successful clinical translation.
References
-
PHGDH Inhibitor | BI-4924 | opnMe | Boehringer Ingelheim. [Link]
-
Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. [Link]
-
PHGDH Inhibitor I BI-4924 - opnme.com. [Link]
-
Why structural proteomics is the best tool for drug target validation - Biognosys. [Link]
-
Temporal and mechanistic characterization of BRD9 degradation by 5. A)... - ResearchGate. [Link]
-
Selective degradation of BRD9 by a DCAF16-recruiting targeted glue: mode of action elucidation and in vivo proof of concept | bioRxiv. [Link]
-
The dTAG system for immediate and target-specific protein degradation - PMC - NIH. [Link]
-
Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions | Charles River. [Link]
-
Identification and Development of BRD9 Chemical Probes - MDPI. [Link]
-
Chemical Proteomics to Identify Molecular Targets of Small Compounds - ResearchGate. [Link]
-
Phase I Study of the Investigational NEDD8-Activating Enzyme Inhibitor Pevonedistat (TAK-924/MLN4924) in Patients with Advanced Solid Tumors - AACR Journals. [Link]
-
Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed. [Link]
-
Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma. [Link]
-
A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - AACR Journals. [Link]
-
Mass Spectrometry Proteomics: A Key to Faster Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. [Link]
Sources
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. opnme.com [opnme.com]
- 4. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why structural proteomics is the best tool for drug target validation [biognosys.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. bio-protocol.org [bio-protocol.org]
Comparative Guide: BI-4924 Data Reproducibility in Cancer Models
Executive Summary: The Context of Potency
BI-4924 represents a significant leap in potency for targeting Phosphoglycerate Dehydrogenase (PHGDH) , the rate-limiting enzyme in de novo serine biosynthesis.[1][2] However, its reproducibility profile is frequently misunderstood.
The Bottom Line: BI-4924 is a highly potent, NAD⁺-competitive inhibitor with single-digit nanomolar affinity. However, in cellular models, it is functionally inert unless used as its ester prodrug, BI-4916. Furthermore, data reproducibility fails in standard culture media (DMEM/RPMI) because exogenous serine uptake bypasses the metabolic blockade.
This guide provides the corrective protocols required to replicate the high-efficacy data reported in Journal of Medicinal Chemistry (Weinstabl et al., 2019) and distinguishes this tool from earlier, less specific alternatives.
Mechanism of Action & The "Bypass" Problem
To understand why BI-4924 data varies between labs, one must visualize the metabolic competition. PHGDH converts 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[3][4][5][6][7] BI-4924 binds to the NAD⁺ cofactor pocket, locking the enzyme.
The Reproducibility Trap: Cancer cells exhibit metabolic plasticity. If the extracellular environment contains serine (e.g., standard FBS), the cell simply downregulates de novo synthesis and imports serine via transporters (ASCT1/2), rendering the drug "ineffective" in viability assays.
Visualization: The Serine Synthesis Blockade & Bypass
Figure 1: Mechanism of Action. BI-4924 blocks the conversion of 3-PG.[1] Note the red dashed line: if exogenous serine is present, the inhibitor's effect on cell survival is nullified.
Comparative Analysis: BI-4924 vs. Alternatives
Many researchers default to older compounds like NCT-503 due to citation volume. This is a technical error. BI-4924 offers superior on-target potency but requires stricter handling (prodrug usage).
| Feature | BI-4924 / BI-4916 | NCT-503 | CBR-5884 |
| Primary Mechanism | NAD⁺ Competitive (Bind to cofactor pocket) | Non-competitive (Allosteric/Aggregator) | Non-competitive (Covalent cysteine modification) |
| Biochemical Potency (IC₅₀) | 3 nM (Highly Potent) | ~2.5 - 4.0 µM | ~30 µM |
| Cellular Permeability | Poor (Must use BI-4916 prodrug) | Good | Moderate |
| Selectivity | High (tested against dehydrogenase panel) | Moderate (Off-target effects reported) | Low (Reactive with other cysteines) |
| Reproducibility Risk | High (If wrong form or media used) | Medium | High (Due to covalent reactivity) |
| Best Use Case | Definitive target validation | Historical comparison | Not recommended for new screens |
Expert Insight:
-
BI-4924 is the active acid form. It works in biochemical (cell-free) assays.
-
BI-4916 is the ester prodrug.[1][2][3][4] You MUST use this for cell culture. It crosses the membrane and is cleaved by esterases into BI-4924. Treating cells with BI-4924 directly will yield false negatives.
The Self-Validating Protocol: Serine Starvation
To generate reproducible data, you must control the nutrient environment. The following protocol includes a built-in "Rescue Arm" that proves the observed toxicity is on-target (PHGDH inhibition) rather than general toxicity.
Materials Required[1][6][7][8][9][10]
-
Base Media: DMEM (No Serine, No Glycine). Custom formulation required.
-
Serum: Dialyzed FBS (Standard FBS contains ~200-500 µM serine).
-
Rescue Supplement: 400 µM L-Serine.
Workflow Visualization
Figure 2: The "Rescue" Experiment. This workflow distinguishes true PHGDH dependency from off-target toxicity. If cells die in Condition B, the compound is toxic via non-PHGDH mechanisms.
Step-by-Step Methodology
-
Seeding: Seed cells (e.g., MDA-MB-468, PHGDH-amplified) in standard media. Allow attachment (24h).
-
The Wash (Critical): Aspirate media. Wash 2x with PBS. Residual standard FBS can contain enough serine to protect cells for 24 hours.
-
Media Swap:
-
Experimental Arm: DMEM (-Ser/-Gly) + 10% Dialyzed FBS + BI-4916 (Dose range: 0.1 nM – 10 µM).
-
Rescue Arm: DMEM (-Ser/-Gly) + 10% Dialyzed FBS + BI-4916 + 400 µM L-Serine .
-
-
Incubation: 72 to 96 hours. PHGDH inhibition causes a "slow death" by nucleotide depletion; 24h is insufficient.
-
Readout: Assess viability.
-
Success Criteria: The IC₅₀ in the Experimental Arm should be <1 µM (often <100 nM). The Rescue Arm should show >90% viability even at high drug concentrations.
-
In Vivo Considerations
Reproducing in vitro results in mouse xenografts is the highest hurdle.
-
Standard Chow: Contains high levels of serine. The mouse liver also produces serine, maintaining plasma levels around 100-200 µM.
-
The Fix: Mice must be fed a Serine/Glycine-free diet starting 3-5 days prior to tumor implantation or drug treatment.
-
Efficacy: BI-4924 (or optimized analogs) typically only reduces tumor growth significantly when combined with this dietary restriction.
References
-
Weinstabl, H., et al. (2019). Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis.[4][8] Journal of Medicinal Chemistry, 62(17), 7976–7997.[3][4] [1][3]
- Key Finding: Discovery of BI-4924 and the prodrug str
-
Mullarky, E., et al. (2016). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. Proceedings of the National Academy of Sciences, 113(7), 1778-1783.[7]
- Key Finding: Characteriz
-
Rohde, P. H., et al. (2018). NCT-503, a Potent and Selective Inhibitor of Phosphoglycerate Dehydrogenase.[8] Cell Chemical Biology.
- Key Finding: Characteriz
-
Maddocks, O. D., et al. (2017). Modulating the therapeutic response of tumours to dietary serine and glycine starvation.[7] Nature, 544(7650), 372-376.[7]
-
Key Finding: Establishes the requirement for serine-free diet for in vivo efficacy.[9]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serine synthesis pathway inhibition cooperates with dietary serine and glycine limitation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Frontiers | Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates [frontiersin.org]
- 9. Cancer nutrition | Crick [crick.ac.uk]
Technical Comparison Guide: BI-5583 as a Negative Control for BI-4924
Executive Summary
BI-4924 is a highly potent, selective, and cell-active chemical probe targeting Phosphoglycerate Dehydrogenase (PHGDH) , the rate-limiting enzyme in de novo serine biosynthesis.[1][2][3][4] To validate that phenotypic effects observed with BI-4924 are genuinely due to PHGDH inhibition—rather than off-target toxicity—Boehringer Ingelheim developed BI-5583 .[1]
BI-5583 serves as a chemotype-matched negative control.[1][3] It shares the core scaffold of the active probe but lacks the specific pharmacophore required for high-affinity binding to PHGDH. This guide details the mechanistic justification, comparative performance data, and experimental protocols for using this probe/control pair to rigorously validate serine synthesis inhibition in oncology research.
The Chemical Biology Context
The Target: PHGDH
Phosphoglycerate Dehydrogenase (PHGDH) catalyzes the first committed step in the Serine Synthesis Pathway (SSP), converting 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP) using NAD+ as a cofactor.[1][2][3][4][5][6] This pathway is frequently amplified in triple-negative breast cancer (TNBC) and melanoma, driving oncogenic proliferation even in serine-depleted environments.[1]
The Probe: BI-4924[2][3][4][6]
-
Mechanism: BI-4924 binds to the PHGDH active site, competing with the NAD+/NADH cofactor.[6]
-
Potency: It exhibits single-digit nanomolar potency (IC50 ≈ 3 nM) in biochemical assays.[1][4]
-
Cellular Use: While BI-4924 is the active species, its ester prodrug, BI-4916 , is often used in cellular assays to enhance membrane permeability, where it is rapidly hydrolyzed back to BI-4924.[2][4]
The Negative Control: BI-5583
A common pitfall in metabolic drug discovery is assuming that cytotoxicity results from target inhibition. BI-5583 is a structural analog of BI-4924 designed to be inactive against PHGDH (IC50 > 80 µM) while retaining similar physicochemical properties (lipophilicity, solubility).
The Justification Logic: If a biological effect (e.g., growth arrest) is observed with BI-4924 but not with BI-5583 at similar concentrations, the effect can be attributed to PHGDH inhibition with high confidence.
Comparative Performance Data
The following data highlights the stark contrast in potency between the active probe and the negative control, establishing the "therapeutic window" for experimentation.
Biochemical & Cellular Potency Profile[4]
| Parameter | BI-4924 (Active Probe) | BI-5583 (Negative Control) | Interpretation |
| MW (Da) | 499.4 | 372.8 | Distinct molecular weight indicates structural modification to ablate binding.[1][4] |
| PHGDH IC50 (Biochemical) | 3 nM | > 80,000 nM | >25,000-fold difference in biochemical potency.[1] |
| PHGDH Binding (SPR) | 26 nM | 28,400 nM | Weak to non-existent binding affinity for the control.[4] |
| Cellular IC50 (Proliferation) | ~2.2 µM | Inactive | Values typically derived using the prodrug BI-4916 for intracellular accumulation.[3] |
| Selectivity | High (vs. dehydrogenase panel) | N/A | BI-4924 is selective; BI-5583 is inert.[2][3][4] |
Data Source: Weinstabl et al., J. Med.[7] Chem. 2019 & Boehringer Ingelheim opnMe Portal.[1]
Visualizing the Mechanism
The following diagram illustrates the Serine Synthesis Pathway and the specific intervention point of BI-4924 versus the inert nature of BI-5583.
Figure 1: BI-4924 blocks the conversion of 3-PG to 3-PHP by inhibiting PHGDH.[1][2][3][4][5][6] BI-5583 is structurally incapable of binding the enzyme.
Experimental Protocols (Self-Validating Systems)
To utilize this probe pair effectively, experiments must be designed to compare the active probe against the negative control side-by-side.[1]
Protocol A: 13C-Glucose Flux Analysis (The Gold Standard)
This assay measures the actual metabolic flux through PHGDH. If BI-4924 is working on-target, it should abolish the incorporation of Carbon-13 from glucose into serine.[1] BI-5583 should show no effect.
Materials:
-
Media: Serine/Glycine-free RPMI supplemented with [U-13C6]-Glucose.[1]
-
Compounds: BI-4916 (Prodrug of BI-4924) and BI-5583.[2][3][4]
Workflow:
-
Seeding: Plate 500,000 cells/well in 6-well plates. Adhere overnight.
-
Wash: Wash cells 2x with PBS to remove unlabeled serine.
-
Treatment: Add media containing [U-13C6]-Glucose + Compound:
-
Incubation: Incubate for 24–48 hours.
-
Extraction: Lyse cells in 80% MeOH (-80°C). Centrifuge to clear debris.
-
Analysis: Analyze supernatant via LC-MS/MS targeting the M+3 isotopologue of Serine.
Validation Criteria:
-
Vehicle: High M+3 Serine fraction (indicating active de novo synthesis).
-
BI-4916: >90% reduction in M+3 Serine.
-
BI-5583: M+3 Serine levels comparable to Vehicle.
Protocol B: Differential Cytotoxicity Logic
This workflow determines if toxicity is on-target.[1]
Figure 2: Decision matrix for interpreting phenotypic data using the BI-4924/BI-5583 pair.
References
-
Weinstabl, H., et al. (2019).[7] "Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis."[6][7] Journal of Medicinal Chemistry, 62(17), 7976–7997.[6] [Link][1][6]
-
Boehringer Ingelheim opnMe. "PHGDH Inhibitor | BI-4924."[7] opnMe.com Open Innovation Portal. [Link][1][7]
-
Mullarky, E., et al. (2016). "Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers." Proceedings of the National Academy of Sciences, 113(7), 1778-1783.[1] [Link][1]
Sources
- 1. Bifenthrin [webbook.nist.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of BI-4924 with Novel PHGDH Inhibitors: A Guide for Drug Discovery Professionals
Introduction: Targeting the Serine Synthesis Pathway in Oncology
Metabolic reprogramming is a cornerstone of cancer biology, enabling unabated proliferation and survival.[1][2][3] A key metabolic node that has garnered significant attention is the de novo serine synthesis pathway (SSP). In numerous cancers, including triple-negative breast cancer, melanoma, and glioma, this pathway is upregulated to meet the heightened demand for serine.[1][4][5][6] Serine is not merely a component of proteins; its carbon skeleton is a critical source for the synthesis of nucleotides, lipids, and other essential biomass. Furthermore, the SSP is intricately linked to maintaining cellular redox homeostasis, making it indispensable for tumor progression.[1][7]
The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step of the SSP, converting the glycolytic intermediate 3-phosphoglycerate (3-PG) into 3-phosphohydroxypyruvate.[2][5][8] Its pivotal position makes it a highly attractive therapeutic target. Genetic silencing of PHGDH has demonstrated significant anti-tumor effects, validating its potential for pharmacological intervention.[9][10] This has spurred the development of small-molecule inhibitors, each with unique mechanisms and properties.
This guide provides a detailed head-to-head comparison of BI-4924, a highly potent and selective inhibitor, against other novel and well-characterized PHGDH inhibitors. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies required for their robust evaluation, providing researchers with the critical insights needed to advance the field.
The Inhibitors: A Comparative Overview
Our analysis focuses on four distinct classes of PHGDH inhibitors, representing the diverse strategies employed to target this enzyme.
-
BI-4924 : A single-digit nanomolar, NAD+/NADH-competitive inhibitor developed through fragment-based screening and structure-based design.[4][11] It is characterized by its high potency and selectivity. Due to its carboxylic acid moiety, it is often used with its cell-permeable ester prodrug, BI-4916 , which is cleaved intracellularly to "trap" the active BI-4924 inside the cell, a strategy designed to overcome the high cytosolic concentrations of the competing cofactor.[11][12]
-
NCT-503 : A well-characterized, non-competitive (allosteric) inhibitor that binds to a site distinct from the substrate or cofactor binding pockets.[13][14][15] It has been instrumental in validating the therapeutic potential of PHGDH inhibition in preclinical models.[16][17]
-
CBR-5884 : One of the first reported small-molecule inhibitors of PHGDH. It is a non-competitive inhibitor that functions by disrupting the enzyme's oligomerization state, which is essential for its activity.[18][19][20]
-
Withangulatin A : A natural product identified as a novel covalent inhibitor of PHGDH.[21] It acts allosterically by covalently modifying Cysteine 295, a residue not previously identified as a regulatory site, thereby blocking the substrate-binding domain.[21]
Mechanism of Action: Diverse Strategies for a Singular Target
The efficacy and potential liabilities of a drug are intrinsically linked to its mechanism of action. The inhibitors discussed here employ fundamentally different approaches to neutralize PHGDH activity.
-
Competitive Inhibition (BI-4924): BI-4924 directly competes with the cofactor NAD+ for binding to the enzyme's active site.[22][23] This mechanism is potent but can be challenged by the high intracellular concentrations of NAD+/NADH (in the millimolar range). The prodrug strategy of BI-4916 is a sophisticated solution to this challenge, leading to intracellular accumulation of BI-4924 to levels sufficient for effective target engagement.[11]
-
Allosteric Inhibition (NCT-503): NCT-503 binds to a separate pocket on the enzyme, inducing a conformational change that reduces its catalytic efficiency.[13][24] This non-competitive mechanism means its efficacy is independent of substrate or cofactor concentrations, which can be a significant advantage in the dynamic metabolic environment of a cancer cell.
-
Oligomerization Disruption (CBR-5884): PHGDH functions as a dimer. CBR-5884 interferes with this quaternary structure, leading to inactive monomers.[18][19] This represents an alternative approach to allosteric modulation, targeting protein-protein interactions rather than a catalytic or regulatory site.
-
Covalent Inhibition (Withangulatin A): Withangulatin A forms an irreversible covalent bond with Cys295 on PHGDH.[21] This mechanism can lead to prolonged and potent inhibition. The identification of this novel allosteric cysteine highlights the potential for discovering new regulatory sites on metabolic enzymes.[21]
Caption: Mechanisms of PHGDH Inhibition.
Head-to-Head Data Comparison
A direct comparison of quantitative data is essential for evaluating the relative merits of each inhibitor. The following tables summarize key performance metrics based on published literature.
Table 1: In Vitro Potency
| Inhibitor | Mechanism | Enzymatic IC₅₀ | Cellular Serine Synthesis IC₅₀ / EC₅₀ |
| BI-4924 | NAD+ Competitive | 3 nM[22] | ~2.2 µM (at 72h)[22][23] |
| NCT-503 | Allosteric | 2.5 µM[13][14][17] | 2.3 µM[14] |
| CBR-5884 | Oligomerization | 33 µM[25] | ~30% inhibition at 10 µM[20] |
| Withangulatin A | Covalent Allosteric | ~1.3 µM | Not explicitly reported |
-
Expertise & Experience Insight: The disparity between BI-4924's enzymatic IC₅₀ (3 nM) and its cellular IC₅₀ (~2.2 µM) is a critical teaching point.[22] It powerfully illustrates the challenge of cofactor competition in a cellular environment. The single-digit nanomolar potency is only realized in a purified enzyme system with controlled NAD+ levels. The micromolar cellular potency, while still effective, reflects the true hurdle that must be overcome in situ and validates the rationale behind the pro-drug approach.
Table 2: Cellular Efficacy and Selectivity
| Inhibitor | Cell Viability EC₅₀ (PHGDH-dependent cells) | Selectivity Profile | Key In Vivo Findings |
| BI-4924 | Not explicitly reported, but prodrug BI-4916 inhibits proliferation | High selectivity against other dehydrogenases[12][22] | Excellent microsomal and hepatocytic stability[22] |
| NCT-503 | 8-16 µM[13][24] | Inactive against a panel of other dehydrogenases[14][16] | Reduced tumor growth in PHGDH-dependent xenografts[13][16][17] |
| CBR-5884 | Selectively inhibits proliferation of PHGDH-high cells[18][25] | Profiled against a panel of metabolic dehydrogenases[18] | Proof-of-concept for selective toxicity[26] |
| Withangulatin A | Inhibits tumor cell proliferation[21] | Not extensively reported | Decreased glutathione synthesis and increased ROS[21] |
-
Trustworthiness Insight: The most convincing evidence for on-target activity comes from demonstrating selective toxicity. An inhibitor must effectively kill cancer cells with high PHGDH expression while having minimal effect on cells that lack the target.[18][20] Both NCT-503 and CBR-5884 have been shown to meet this crucial benchmark, providing confidence that their anti-proliferative effects are mediated through PHGDH inhibition.[13][26]
Essential Experimental Protocols
Reproducible and robust assays are the bedrock of drug discovery. The following protocols describe the self-validating systems required to characterize and compare PHGDH inhibitors.
Protocol 1: PHGDH Enzymatic Inhibition Assay
This coupled assay quantifies an inhibitor's ability to block the enzymatic conversion of 3-PG to 3-PHP by measuring NADH production.
Caption: Workflow for stable isotope tracing of serine synthesis.
Methodology:
-
Cell Culture: Culture PHGDH-dependent cells (e.g., MDA-MB-468) to mid-log phase.
-
Inhibitor Treatment: Treat cells with a dose-response of the test inhibitor (e.g., the prodrug BI-4916 for cellular studies) for a specified duration (e.g., 24-72 hours).
-
Isotope Labeling: Replace the culture medium with fresh medium containing the inhibitor and uniformly labeled U-¹³C-glucose. Incubate for a period that allows for significant label incorporation (e.g., 8 hours).
-
Metabolite Extraction: Aspirate the medium and rapidly quench metabolism by washing the cells with ice-cold saline. Lyse the cells and extract metabolites using an ice-cold solvent system (e.g., 80:20 methanol:water).
-
LC-MS Analysis: Separate and analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS). Monitor for the mass isotopologues of serine. Serine synthesized from ¹³C-glucose will have a mass shift of +3 (M+3).
-
Data Analysis: Calculate the fraction of the serine pool that is M+3 labeled. Plot this fraction against the inhibitor concentration to determine the EC₅₀ for pathway inhibition. [24]7. Self-Validation: As a control, measure the labeling of upstream glycolytic intermediates like 3-PG. [24]An on-target PHGDH inhibitor should decrease M+3 serine without affecting the labeling of 3-PG, confirming the specific site of pathway blockade.
Conclusion and Future Perspectives
The development of PHGDH inhibitors has matured significantly, moving from initial tool compounds to highly potent and selective clinical candidates.
-
BI-4924 stands out for its exceptional enzymatic potency, high selectivity, and intelligent prodrug design that directly addresses the challenge of high intracellular cofactor concentrations. [11][22]This represents a sophisticated approach in modern drug discovery.
-
NCT-503 remains a critical reference compound. Its well-documented allosteric mechanism and proven efficacy in selectively killing PHGDH-dependent cells in vitro and in vivo have been instrumental in validating the target. [13][16][24]* CBR-5884 and Withangulatin A , while less potent, are scientifically important. They demonstrate that PHGDH can be successfully drugged through diverse mechanisms, including disruption of oligomerization and covalent modification of novel allosteric sites. [18][21] The path forward requires surmounting several challenges. Cancer cells can develop resistance by upregulating compensatory metabolic pathways, necessitating the exploration of combination therapies. [6]Furthermore, the non-metabolic "moonlighting" functions of PHGDH, such as its role in regulating translation, may not be addressed by inhibitors targeting only its catalytic activity, suggesting new avenues for drug design. [23][27] Ultimately, the successful clinical translation of PHGDH inhibitors will depend on biomarker-driven patient stratification to identify tumors truly addicted to the serine synthesis pathway. The continued development of potent, selective, and pharmacologically robust inhibitors like BI-4924, guided by the rigorous experimental principles outlined here, will be paramount to realizing the therapeutic potential of targeting cancer metabolism.
References
-
Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates. Frontiers in Pharmacology. [Link]
-
Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates. National Center for Biotechnology Information (PMC). [Link]
-
The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer. MDPI. [Link]
-
Phosphoglycerate dehydrogenase (PHGDH) inhibitors: a comprehensive review 2015–2020. Taylor & Francis Online. [Link]
-
Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect. PubMed. [Link]
-
Researchers identify PHGDH inhibitor to target serine biosynthesis in cancer. Drug Target Review. [Link]
-
CBR-5884 - a Serine biosynthesis inhibitor for cancer research. tebubio. [Link]
-
PHGDH at the crossroads: metabolic plasticity, metastatic paradoxes, and therapeutic reconnaissance in cancer. National Center for Biotechnology Information (PMC). [Link]
-
PHGDH as a mechanism for resistance in metabolically-driven cancers. National Center for Biotechnology Information (PMC). [Link]
-
PHGDH - An Enzyme Related to Cancer Progression and Metastasis. Cusabio. [Link]
-
Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling. PubMed. [Link]
-
Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential. PubMed. [Link]
-
A retrospective overview of PHGDH and its inhibitors for regulating cancer metabolism. PubMed. [Link]
-
Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH) for Cancer Treatment. MDPI. [Link]
-
Insights from Natural Product PHGDH Inhibitor Studies. MDPI. [Link]
-
PHGDH as a mechanism for resistance in metabolically-driven cancers. Cancer Drug Resistance. [Link]
-
(PDF) Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH) for Cancer Treatment. ResearchGate. [Link]
-
(PDF) PHGDH as a mechanism for resistance in metabolically-driven cancers. ResearchGate. [Link]
-
PHGDH Inhibitor | BI-4924 | opnMe. Boehringer Ingelheim. [Link]
-
A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate. Nature Chemical Biology. [Link]
-
Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis. PubMed. [Link]
-
PHGDH Inhibitor I BI-4924. opnme.com. [Link]
-
(PDF) Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors. ResearchGate. [Link]
-
A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate. National Center for Biotechnology Information (PMC). [Link]
-
Unravelling the Allosteric Targeting of PHGDH at the ACT-Binding Domain with a Photoactivatable Diazirine Probe and Mass Spectrometry Experiments. MDPI. [Link]
Sources
- 1. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates [frontiersin.org]
- 5. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 6. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential [pubmed.ncbi.nlm.nih.gov]
- 7. PHGDH at the crossroads: metabolic plasticity, metastatic paradoxes, and therapeutic reconnaissance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A retrospective overview of PHGDH and its inhibitors for regulating cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pardon Our Interruption [opnme.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. lifesciences.tecan.com [lifesciences.tecan.com]
- 16. apexbt.com [apexbt.com]
- 17. caymanchem.com [caymanchem.com]
- 18. pnas.org [pnas.org]
- 19. CBR-5884 | Cell Signaling Technology [cellsignal.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. tebubio.com [tebubio.com]
- 27. scientificarchives.com [scientificarchives.com]
Safety Operating Guide
Personal protective equipment for handling BI-4924
As a Senior Application Scientist, it is my priority to ensure that your research is not only successful but also conducted with the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling BI-4924. Given that BI-4924 is a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), all handling procedures should be approached with the assumption that this compound is a potent bioactive agent.[1][2][3] This document is structured to provide a comprehensive framework for risk assessment, safe handling, and disposal, grounded in established principles of laboratory safety for potent compounds.
Hazard Identification and Risk Assessment
BI-4924 is a potent, selective inhibitor of the enzyme PHGDH with an IC50 of 3 nM.[1][4] While a specific Occupational Exposure Limit (OEL) has not been established, its high potency necessitates handling it as a potentially hazardous compound. The primary risks associated with handling potent compounds in powder form are inhalation of airborne particles and inadvertent dermal exposure.[2][5]
A risk assessment is the first step in ensuring safe handling.[6] For a compound like BI-4924, where comprehensive toxicological data is not publicly available, a conservative approach is warranted. It is prudent to handle BI-4924 under conditions typically reserved for compounds in a high Occupational Exposure Band (OEB), suggesting an OEL of less than 1 µg/m³.[7]
Key Risk Factors:
-
Form of the API: Powdered form presents a higher risk of aerosolization compared to solutions.[2][5]
-
Quantity Handled: Larger quantities increase the potential for exposure.
-
Duration and Frequency of Handling: Repeated handling increases the cumulative risk of exposure.
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes engineering and administrative controls over personal protective equipment. However, in a laboratory setting, a combination of all three is essential for robust protection.
Engineering Controls
For handling powdered BI-4924, especially during weighing and aliquoting, the use of a containment system is mandatory.
-
Ventilated Balance Enclosure (VBE) or Powder Containment Hood: These are designed to protect the user from airborne particles during weighing procedures.[8][9][10]
-
Chemical Fume Hood: All subsequent manipulations of BI-4924, such as solubilization, should be performed in a certified chemical fume hood.
-
Isolators: For frequent handling of larger quantities of potent compounds, a negative pressure isolator provides the highest level of containment.[1][11]
Personal Protective Equipment (PPE)
The following table summarizes the minimum PPE requirements for handling BI-4924.
| PPE Component | Specification | Rationale for Use |
| Gloves | Double-gloving with nitrile gloves. | The inner glove protects against contamination during doffing, while the outer glove is the primary barrier. Nitrile offers good chemical resistance for incidental contact.[12][13][14] |
| Lab Coat | Disposable, solid-front lab coat with tight-fitting cuffs. | Protects personal clothing and skin from contamination. A disposable coat prevents the carry-over of contamination. |
| Eye Protection | Chemical splash goggles. | Provides a seal around the eyes to protect against splashes and airborne powder.[7][12] |
| Face Protection | Face shield worn over chemical splash goggles. | Recommended when there is a significant risk of splashes, such as when handling larger volumes of solutions.[7][12] |
| Respiratory Protection | N95 respirator or higher. | Recommended when handling larger quantities of powder outside of a containment system or in case of a spill. Use of a respirator requires a formal respiratory protection program, including fit-testing.[13] |
Safe Handling Procedures
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure.
Preparation and Weighing of BI-4924 Powder
This procedure should be performed within a Ventilated Balance Enclosure (VBE) or a similar containment hood.
-
Prepare the Work Area:
-
Don all required PPE as outlined in the table above.
-
Decontaminate the interior surfaces of the VBE.
-
Cover the work surface with a disposable, absorbent bench liner.
-
-
Weighing the Compound:
-
Use an analytical balance with a draft shield.
-
Carefully transfer the desired amount of BI-4924 powder from the stock vial to a tared weigh boat or weigh paper using a dedicated spatula.
-
Minimize the creation of airborne dust by handling the powder gently.
-
Close the stock vial immediately after weighing.
-
-
Post-Weighing Cleanup:
-
Carefully place the weigh boat/paper and any contaminated utensils (e.g., spatula) into a sealable waste bag within the VBE.
-
Wipe down the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) to remove any residual powder.
-
Dispose of the cleaning materials in the designated potent compound waste stream.
-
Solubilization of BI-4924
This procedure should be performed in a chemical fume hood.
-
Transfer the Weighed Powder:
-
Carefully transfer the weighed BI-4924 powder into an appropriate volumetric flask or vial.
-
-
Add Solvent:
-
Add a small amount of the desired solvent (e.g., DMSO) to the weigh boat/paper to rinse any remaining powder and transfer it to the flask/vial.
-
Add the remaining solvent to reach the desired final volume.
-
-
Dissolution:
-
Cap the flask/vial and mix by gentle inversion or vortexing until the compound is fully dissolved.
-
-
Labeling and Storage:
Below is a diagram illustrating the workflow for preparing a BI-4924 stock solution.
Sources
- 1. witpress.com [witpress.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Highly potent APIs: Hazards in classification and handling [cleanroomtechnology.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. agnopharma.com [agnopharma.com]
- 6. Strategies for preventing occupational exposure to potent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. ashp.org [ashp.org]
- 15. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
